molecular formula C25H23ClN2OS2 B15012496 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol

2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol

Cat. No.: B15012496
M. Wt: 467.0 g/mol
InChI Key: HPQZDVOHNIEBEZ-UHFFFAOYSA-N
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Description

2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a chlorophenol group, and a tert-butylbenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The tert-butylbenzyl sulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the chlorophenol group is added through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzymes or receptors, while the chlorophenol group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-bromophenol
  • 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-fluorophenol

Uniqueness

The uniqueness of 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H23ClN2OS2

Molecular Weight

467.0 g/mol

IUPAC Name

2-[[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-chlorophenol

InChI

InChI=1S/C25H23ClN2OS2/c1-25(2,3)18-6-4-16(5-7-18)15-30-24-28-21-10-9-20(13-23(21)31-24)27-14-17-12-19(26)8-11-22(17)29/h4-14,29H,15H2,1-3H3

InChI Key

HPQZDVOHNIEBEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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